molecular formula C23H24N8O2 B2816508 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)piperidine-3-carboxamide CAS No. 1396814-36-0

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)piperidine-3-carboxamide

Cat. No.: B2816508
CAS No.: 1396814-36-0
M. Wt: 444.499
InChI Key: IUVCHQRJTOKMOA-UHFFFAOYSA-N
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Description

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N8O2 and its molecular weight is 444.499. The purity is usually 95%.
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Biological Activity

The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)piperidine-3-carboxamide represents a complex organic structure with potential therapeutic applications. This article reviews its biological activities based on recent research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a unique combination of a pyridazinone ring, a triazole moiety, and a piperidine carboxamide group. This structural diversity is believed to contribute to its biological activity. The molecular formula is C19H22N6O2C_{19}H_{22}N_{6}O_{2} with a molecular weight of approximately 374.5 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that the compound has significant anticancer properties against various cell lines. For instance:

  • HeLa Cells : The compound showed an IC50 value of approximately 0.52 μM.
  • MCF-7 Cells : The IC50 was recorded at 0.34 μM.
  • HT-29 Cells : The IC50 was around 0.86 μM .

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells.
  • Tubulin Polymerization Inhibition : Similar to colchicine, it disrupts microtubule dynamics, which is crucial for cell division .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against both Gram-positive and Gram-negative bacteria. Specific activity levels are still under investigation, but initial results show promise for further exploration in infectious disease contexts .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have identified key features that enhance the biological activity of related compounds:

  • The presence of electron-donating groups at specific positions on the phenyl ring significantly increases activity.
  • Modifications to the piperidine moiety can alter potency and selectivity against different biological targets .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Cancer Treatment : In a study involving multiple cancer cell lines, the compound demonstrated superior efficacy compared to standard chemotherapeutics like doxorubicin.
  • Neuroprotective Effects : In models of neurodegeneration, derivatives of this compound were shown to exhibit protective effects against neuronal apoptosis induced by oxidative stress .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 Value (μM)Observations
AnticancerHeLa0.52Induces apoptosis
AnticancerMCF-70.34Cell cycle arrest
AnticancerHT-290.86Inhibits tubulin polymerization
AntimicrobialVarious BacteriaTBDPotential activity noted

Properties

IUPAC Name

1-(1-methyl-6-oxopyridazin-3-yl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N8O2/c1-15-25-26-20-10-9-19(27-31(15)20)16-5-7-18(8-6-16)24-23(33)17-4-3-13-30(14-17)21-11-12-22(32)29(2)28-21/h5-12,17H,3-4,13-14H2,1-2H3,(H,24,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVCHQRJTOKMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4CCCN(C4)C5=NN(C(=O)C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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